![molecular formula C24H25N3O3S B6567572 3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021256-55-2](/img/structure/B6567572.png)
3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Description
3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.16166284 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of quinazolinone derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.54 g/mol
Structural Features
- Quinazolinone Core : The core structure is known for its pharmacological properties.
- Oxazole Ring : The presence of the oxazole ring contributes to its biological activity.
- Methoxy and Propyl Substituents : These groups may enhance solubility and bioavailability.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation.
Study 1: Antitumor Efficacy in vivo
A recent study evaluated the antitumor efficacy of the compound in a xenograft mouse model using human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to the control group, suggesting potent antitumor activity.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound showed synergistic effects when combined with standard antibiotics, indicating its potential as an adjuvant therapy.
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-9-4-5-10-18(16)22-25-21(17(2)30-22)15-31-24-26-20-12-7-6-11-19(20)23(28)27(24)13-8-14-29-3/h4-7,9-12H,8,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKINPONRQWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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